molecular formula C20H20N2OS B13718615 (5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B13718615
M. Wt: 336.5 g/mol
InChI Key: VIMAWNUZRXXTCS-UHFFFAOYSA-N
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Description

(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by its unique structure, which includes an isopropylbenzylidene group and a methylphenyl group attached to a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-isopropylbenzaldehyde with 4-methylphenylthiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-tert-butylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one
  • (5Z)-5-(4-ethylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the isopropylbenzylidene group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22(20(24)21-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24)

InChI Key

VIMAWNUZRXXTCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)NC2=S

Origin of Product

United States

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